Pregnanetriol

Description

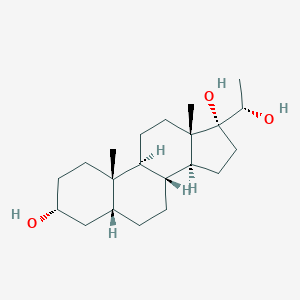

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPADBBISMMJAW-UHHUKTEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911364 | |

| Record name | Pregnanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-45-9, 13933-75-0 | |

| Record name | Pregnanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1098-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-β-pregnane-3-α,17-α,20-α-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (20R)-5α-pregnane-3α,17,20-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43822S61TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pregnanetriol Synthesis Pathway in the Adrenal Glands

This technical guide provides a comprehensive overview of the this compound synthesis pathway within the adrenal glands. It details the enzymatic steps, relevant quantitative data, and experimental protocols for the analysis of key metabolites, presented in a format tailored for research and development applications.

Introduction to Adrenal Steroidogenesis and this compound

The adrenal cortex is a primary site of steroid hormone synthesis, a complex process known as steroidogenesis. This intricate network of enzymatic reactions converts cholesterol into a variety of essential hormones, including glucocorticoids, mineralocorticoids, and adrenal androgens. This compound (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of 17α-hydroxyprogesterone (17-OHP), a crucial intermediate in the synthesis of cortisol.[1][2] While present in small amounts under normal physiological conditions, the levels of this compound, typically measured in urine, can serve as a significant biomarker for disruptions in the steroidogenesis pathway, most notably in congenital adrenal hyperplasia (CAH).[1]

The this compound Synthesis Pathway

The synthesis of this compound is intrinsically linked to the cortisol production pathway. The process begins with the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones.[3][4][5]

Formation of 17α-Hydroxyprogesterone (17-OHP)

The direct precursor to this compound is 17-OHP, which is synthesized through the following key enzymatic steps:

-

Cholesterol to Pregnenolone: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (P450scc, encoded by the CYP11A1 gene) , located in the inner mitochondrial membrane.[3][4]

-

Pregnenolone to Progesterone and 17α-Hydroxypregnenolone: Pregnenolone can then be metabolized via two primary pathways:

-

Formation of 17-OHP: 17-OHP is subsequently formed from either progesterone (via 17α-hydroxylase) or 17α-hydroxypregnenolone (via 3β-HSD).[6][7]

Conversion of 17-OHP to this compound

Under normal physiological conditions, 17-OHP is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2) .[1][8] However, in cases of 21-hydroxylase deficiency, a common cause of CAH, 17-OHP accumulates in the adrenal glands.[1][8] This excess 17-OHP is then shunted into an alternative metabolic pathway, leading to the formation of this compound, which is subsequently excreted in the urine.[1] Elevated levels of this compound are therefore a hallmark of 21-hydroxylase deficiency.[8]

Visualization of the this compound Synthesis Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the core enzymatic steps in the synthesis of this compound from cholesterol.

Caption: this compound synthesis pathway from cholesterol in the adrenal glands.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its precursor, 17-OHP.

| Analyte | Matrix | Population | Normal Range | Citation(s) |

| This compound | Urine | Females (0-5 years) | < 0.1 mg/24 hours | [9] |

| Urine | Females (6-9 years) | < 0.3 mg/24 hours | [9] | |

| Urine | Females (10-15 years) | 0.1 - 0.6 mg/24 hours | [9] | |

| Urine | Females (≥16 years) | 0 - 1.4 mg/24 hours | [9] | |

| Urine | Males (0-5 years) | < 0.1 mg/24 hours | [9] | |

| Urine | Males (6-9 years) | < 0.3 mg/24 hours | [9] | |

| Urine | Males (10-15 years) | 0.2 - 0.6 mg/24 hours | [9] | |

| Urine | Males (≥16 years) | 0.2 - 2.0 mg/24 hours | [9] | |

| 17-OH Progesterone | Serum | Males | 25 - 200 ng/dL | [7] |

| Serum | Females (Follicular) | 15 - 70 ng/dL | [7] | |

| Serum | Females (Luteal) | 35 - 300 ng/dL | [7] |

Experimental Protocols

Accurate quantification of this compound and its precursors is critical for both research and clinical diagnostics. The following are generalized methodologies for their measurement.

Measurement of Urinary this compound

Urinary this compound levels are a reliable indicator of adrenal steroidogenesis, particularly in the diagnosis and monitoring of CAH.[9]

-

Sample Collection: A 24-hour urine collection is the standard method for this compound measurement.[9] First morning urine samples can also be utilized and have shown significant correlation with 24-hour collections, offering a more practical alternative for monitoring.[10]

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Hydrolysis: Urinary steroid conjugates are enzymatically hydrolyzed using β-glucuronidase/arylsulfatase to release the free steroids.

-

Extraction: The hydrolyzed sample is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.

-

Derivatization: The extracted steroids are derivatized, typically through oximation and silylation, to improve their volatility and thermal stability for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their retention times and identified and quantified based on their mass spectra.

-

-

Data Analysis: this compound levels are typically reported as mass per 24 hours (e.g., mg/24 hours) or normalized to creatinine concentration (e.g., mg/g Cr) to account for variations in urine dilution.[10][11]

Measurement of Serum 17α-Hydroxyprogesterone (17-OHP)

Serum 17-OHP is a direct precursor to this compound and a key biomarker for 21-hydroxylase deficiency.

-

Sample Collection: A serum or EDTA plasma sample is collected via venipuncture.[7] For monitoring treatment, samples may be collected at specific time points relative to medication administration.[10]

-

Patient Preparation: Patients should ideally discontinue any corticosteroid, ACTH, estrogen, or gonadotropin medications for at least 48 hours prior to sample collection, if clinically feasible.[7]

-

Methodology: Immunoassay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Immunoassay: Enzyme-linked immunosorbent assays (ELISAs) are widely used for routine clinical measurement of 17-OHP.[7][11] These assays utilize specific antibodies to detect and quantify the hormone.

-

LC-MS/MS: This method offers higher specificity and sensitivity compared to immunoassays and is considered the gold standard.

-

Sample Preparation: Serum or plasma proteins are precipitated, and the supernatant containing the steroids is collected.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate 17-OHP from other steroids.

-

Mass Spectrometric Detection: The separated 17-OHP is ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.[11]

-

-

-

Data Analysis: Serum 17-OHP concentrations are typically reported in ng/dL or nmol/L.

The provided information offers a foundational understanding of the this compound synthesis pathway, its quantification, and its significance in the context of adrenal steroidogenesis research and clinical applications. For specific experimental applications, further optimization and validation of the described protocols are recommended.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry - The Clinical Utility of Compounded Bioidentical Hormone Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interscienceinstitute.com [interscienceinstitute.com]

- 8. 5-Pregnanetriol | Rupa Health [rupahealth.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. First Morning this compound and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | First Morning this compound and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency [frontiersin.org]

An In-depth Technical Guide to 5β-Pregnane-3α,17α,20α-triol: Discovery and Chemical Structure

This guide provides a comprehensive overview of the discovery, chemical structure, and metabolic pathway of 5β-pregnane-3α,17α,20α-triol, a significant steroid metabolite. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols from seminal studies, quantitative data, and visualizations of relevant biochemical pathways.

Discovery and Historical Context

5β-Pregnane-3α,17α,20α-triol, also known as pregnanetriol, was first isolated in 1937 by G. C. Butler and G. F. Marrian from the urine of women with the adrenogenital syndrome, a condition now known as congenital adrenal hyperplasia (CAH). This discovery marked a pivotal moment in steroid biochemistry, linking a specific urinary steroid metabolite to a clinical disorder. Later, in 1953, R. I. Cox and G. F. Marrian successfully isolated the same compound from the urine of normal men, establishing its presence as a normal, albeit minor, constituent of human urine.

The initial investigations into this compound were instrumental in unraveling the complex pathways of steroid hormone metabolism. Its elevated excretion in patients with CAH, particularly the form caused by 21-hydroxylase deficiency, established it as a key biomarker for the diagnosis and monitoring of this condition. These early studies laid the groundwork for understanding the pathophysiology of adrenal disorders and the development of diagnostic steroid profiling.

Chemical Structure and Properties

5β-Pregnane-3α,17α,20α-triol is a C21 steroid characterized by a pregnane backbone with hydroxyl groups at the 3α, 17α, and 20α positions, and a 5β configuration. This specific stereochemistry is crucial for its biological properties and metabolic fate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5β-pregnane-3α,17α,20α-triol.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₆O₃ | [1] |

| Molecular Weight | 336.51 g/mol | [1] |

| CAS Number | 1098-45-9 | [1] |

| Melting Point | 238-240 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in ethanol, acetone, and chloroform; sparingly soluble in ether; insoluble in water. |

Stereochemistry

The stereochemical configuration of 5β-pregnane-3α,17α,20α-triol is defined by the orientation of the hydrogen atom at carbon 5 (β-configuration, cis to the methyl groups at C10 and C13) and the hydroxyl groups at carbons 3, 17, and 20 (α-configurations). This specific arrangement of functional groups is a result of the enzymatic reactions in its metabolic pathway.

Metabolic Pathway

5β-Pregnane-3α,17α,20α-triol is a downstream metabolite of 17α-hydroxyprogesterone. Its formation involves a series of reduction reactions catalyzed by specific enzymes, primarily in the liver.

Caption: Metabolic pathway of 5β-pregnane-3α,17α,20α-triol.

The key enzymatic steps are:

-

5β-reduction: The enzyme 5β-reductase (AKR1D1) reduces the double bond between carbons 4 and 5 of 17α-hydroxyprogesterone, creating the characteristic 5β-configuration.

-

3α-reduction: A 3α-hydroxysteroid dehydrogenase then reduces the ketone group at carbon 3 to a hydroxyl group with an α-orientation.

-

20α-reduction: Finally, a 20α-hydroxysteroid dehydrogenase reduces the ketone group at carbon 20 to a hydroxyl group with an α-orientation, yielding 5β-pregnane-3α,17α,20α-triol.

Experimental Protocols

This section details the methodologies employed in the historical isolation and modern analysis of 5β-pregnane-3α,17α,20α-triol.

Historical Isolation from Urine (Adapted from Cox and Marrian, 1953)

This protocol outlines the general steps used in the mid-20th century for the isolation of this compound from urine, a labor-intensive process that laid the foundation for steroid analysis.

References

The Interplay of 17-Hydroxyprogesterone and Pregnanetriol: A Technical Guide for Researchers

An in-depth exploration of the metabolic relationship, analytical methodologies, and clinical significance of 17-hydroxyprogesterone and its urinary metabolite, pregnanetriol.

This technical guide provides a comprehensive overview of the critical relationship between 17-hydroxyprogesterone (17-OHP) and this compound, designed for researchers, scientists, and professionals in drug development. This document delves into the biochemical pathways, analytical methods for quantification, and the clinical implications of their measurement, with a particular focus on congenital adrenal hyperplasia (CAH).

The Metabolic Link: From Precursor to Metabolite

17-hydroxyprogesterone is a crucial intermediate in the biosynthesis of steroid hormones, primarily produced in the adrenal glands and gonads.[1] It is derived from progesterone and 17-hydroxypregnenolone and serves as a precursor for the synthesis of cortisol. The conversion of 17-OHP to 11-deoxycortisol is a critical step in the cortisol production pathway, catalyzed by the enzyme 21-hydroxylase (CYP21A2).[2][3]

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive urinary metabolite of 17-OHP.[2] Under normal physiological conditions, the conversion of 17-OHP to this compound is a minor metabolic route. However, in conditions where the activity of 21-hydroxylase is impaired, such as in congenital adrenal hyperplasia, 17-OHP accumulates and is shunted towards alternative metabolic pathways, leading to a significant increase in the production and urinary excretion of this compound.[2] This makes both 17-OHP and this compound key biomarkers for the diagnosis and management of 21-hydroxylase deficiency.[2][4]

Beyond this compound, 17-OHP can be metabolized to other compounds, including 17-hydroxypregnanolone and 11-oxothis compound.[5] In cases of 21-hydroxylase deficiency, the levels of all three metabolites are typically elevated.[5] Furthermore, 17-OHP can be converted to androstenedione, contributing to the androgen excess seen in CAH.[6] An alternative "backdoor" pathway for androgen synthesis, starting from 17-hydroxyprogesterone, has also been described.[7]

Caption: Simplified steroidogenesis pathway highlighting the central role of 17-hydroxyprogesterone.

Quantitative Data Summary

The following tables summarize the reference ranges for serum 17-hydroxyprogesterone and urinary this compound in various populations, as well as typical values observed in pathological conditions. It is important to note that reference ranges can vary between laboratories due to differences in methodology.

Table 1: Reference Ranges for Serum 17-Hydroxyprogesterone

| Population | Age | Value (ng/dL) |

| Infants | >24 hours old | <400-600 |

| Prepubertal Children | - | <100 |

| Adult Males | - | <220 |

| Adult Females | Follicular Phase | 15-70 |

| Luteal Phase | 35-300 | |

| Postmenopausal | <51 | |

| Congenital Adrenal Hyperplasia (CAH) | Infants | 2,000-40,000 |

| Adults (non-classical) | >200 |

Data sourced from multiple references.[1][8]

Table 2: Reference Ranges for Urinary this compound

| Population | Age | Value (mg/24 hours) |

| Normal Adrenocortical Function | Adults | 0.13 - 1.0 |

Data sourced from Rupa Health.[2]

Table 3: Correlation of First Morning Urinary this compound and Serum 17-Hydroxyprogesterone in 21-Hydroxylase Deficiency

| Parameter | Value | Correlation Coefficient (r) |

| First Morning Urinary this compound (PT) | 0.10-56.1 mg/gCr | \multirow{2}{*}{0.87 (p<0.01)} |

| First Morning Serum 17-OHP (before medication) | - |

Data from a study on patients with 21-hydroxylase deficiency.[9]

Experimental Protocols

Accurate quantification of 17-OHP and this compound is crucial for clinical diagnosis and research. The following sections detail the methodologies for the most common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum 17-Hydroxyprogesterone

LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity, which minimizes cross-reactivity with other steroids.[10]

Sample Preparation:

-

Aliquoting: Transfer 200 µL of serum, calibrators, or quality control samples into extraction tubes.

-

Internal Standard Spiking: Add an internal standard, such as 17-OHP-D4, to all tubes to correct for extraction losses and matrix effects.

-

Liquid-Liquid Extraction: Add 1 mL of methyl t-butyl ether (MTBE) to each tube. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic layers.

-

Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solution of water and methanol (1:1) for injection into the LC-MS/MS system.[11]

LC-MS/MS Parameters:

-

Chromatographic Separation: Utilize a C18 analytical column to separate 17-OHP from other endogenous compounds. A gradient elution with mobile phases such as water with 0.1% formic acid and methanol is commonly employed.

-

Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is often preferred for 17-OHP analysis as it is less susceptible to matrix effects compared to electrospray ionization (ESI).

-

Mass Spectrometry: Operate the tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode. The precursor and product ions for 17-OHP and its deuterated internal standard are monitored for quantification and confirmation. For example, a transition of m/z 331.3 > 97.1 can be used for 17-OHP.[10][11]

Caption: A typical experimental workflow for the quantification of 17-OHP in serum by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

GC-MS is a robust method for the analysis of urinary steroid profiles, including this compound.

Sample Preparation:

-

Enzymatic Hydrolysis: Urinary steroids are primarily excreted as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is necessary to cleave these conjugates and release the free steroids.

-

Solid-Phase Extraction (SPE): The hydrolyzed urine sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the steroids.

-

Derivatization: To increase their volatility and improve their chromatographic properties, the extracted steroids are derivatized. A common method is oximation followed by silylation to form methyloxime-trimethylsilyl (MO-TMS) ethers.

-

Extraction: The derivatized steroids are then extracted into an organic solvent.[12]

GC-MS Parameters:

-

Gas Chromatography: A capillary column with a non-polar stationary phase is used for the separation of the steroid derivatives. A temperature gradient program is employed to elute the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Full scan mode can be used for profiling, while selected ion monitoring (SIM) mode provides higher sensitivity for targeted quantification of specific steroids like this compound.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum 17-Hydroxyprogesterone

ELISA is a high-throughput method commonly used for screening purposes. However, it can be prone to cross-reactivity with other structurally similar steroids.

Protocol Overview (Competitive ELISA):

-

Coating: Microtiter plate wells are pre-coated with a polyclonal antibody specific to 17-OHP.

-

Sample and Standard Addition: A fixed amount of enzyme-conjugated 17-OHP and the serum sample or standards are added to the wells. The 17-OHP in the sample competes with the enzyme-conjugated 17-OHP for binding to the antibody.

-

Incubation: The plate is incubated to allow for the binding reaction to reach equilibrium.

-

Washing: The wells are washed to remove any unbound components.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

-

Color Development and Measurement: The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample. The absorbance is read using a microplate reader.

-

Quantification: A standard curve is generated using known concentrations of 17-OHP, and the concentration in the unknown samples is determined by interpolation from this curve.[13][14]

Caption: The logical relationship between elevated 17-OHP and the diagnostic utility of this compound.

Conclusion

The metabolic relationship between 17-hydroxyprogesterone and this compound is of paramount importance in the field of endocrinology and clinical chemistry. Understanding this relationship, coupled with the application of robust and specific analytical methodologies, is essential for the accurate diagnosis and monitoring of congenital adrenal hyperplasia and other disorders of steroidogenesis. This guide provides a foundational resource for researchers and drug development professionals working with these critical biomarkers, offering insights into their biochemical significance and the technical aspects of their quantification. The continued development and refinement of analytical techniques will further enhance our understanding of steroid metabolism and improve patient care.

References

- 1. interscienceinstitute.com [interscienceinstitute.com]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. droracle.ai [droracle.ai]

- 4. First Morning this compound and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperandrogenism, Elevated 17-Hydroxyprogesterone and Its Urinary Metabolites in a Young Woman with Ovarian Steroid Cell Tumor, Not Otherwise Specified: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 8. dbc-labs.com [dbc-labs.com]

- 9. First Morning this compound and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. novamedline.com [novamedline.com]

- 14. biovendor.com [biovendor.com]

The Overlooked Metabolite: A Technical Guide to Pregnanetriol's Putative Role in Metabolic Syndrome

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, dyslipidemia, and hypertension, represents a significant global health challenge. While the roles of major steroid hormones like cortisol and androgens in metabolic dysregulation are well-established, the contributions of their intermediary metabolites remain largely unexplored. This technical guide synthesizes the current, albeit indirect, evidence implicating pregnanetriol, a downstream metabolite of 17-hydroxyprogesterone (17-OHP), in the pathophysiology of metabolic syndrome. We present a comprehensive overview of the metabolic pathways, summarize the quantitative data linking 17-OHP to metabolic derangements, detail relevant experimental protocols, and propose a research framework to elucidate the direct role of this compound. This document serves as a foundational resource for researchers and drug development professionals seeking to investigate novel steroidogenic pathways in metabolic disease.

Introduction: The Steroid Metabolome and Metabolic Disease

The steroidogenic pathway is a complex network of enzymatic reactions that convert cholesterol into a variety of biologically active hormones. Dysregulation of this pathway is a known contributor to numerous pathologies, including metabolic syndrome. While end-products like cortisol have been the primary focus of research, the biological activities and diagnostic potential of intermediary metabolites are increasingly being recognized.

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive urinary metabolite of progesterone, formed via the precursor 17-hydroxyprogesterone (17-OHP).[1][2][3] Historically, its clinical significance has been confined to the diagnosis and management of congenital adrenal hyperplasia (CAH), a genetic disorder characterized by enzyme deficiencies in the cortisol synthesis pathway.[1][4][5] In CAH, particularly 21-hydroxylase deficiency, the block in cortisol production leads to an accumulation of 17-OHP, which is subsequently metabolized to this compound, resulting in elevated urinary excretion.[1][5]

However, emerging evidence directly linking elevated 17-OHP with features of metabolic syndrome necessitates a re-evaluation of its downstream metabolites, including this compound. This guide will explore the hypothesis that this compound, as a direct metabolic fate of 17-OHP, may serve as a valuable biomarker or even a participant in the complex pathophysiology of metabolic syndrome.

The 17-Hydroxyprogesterone-Metabolic Syndrome Axis

Direct evidence for this compound's role in metabolic syndrome is currently sparse. Therefore, we must first examine the robust data implicating its immediate precursor, 17-OHP.

17-OHP and Insulin Resistance

Multiple lines of evidence suggest a strong positive correlation between circulating 17-OHP levels and insulin resistance. A study on patients with type 2 diabetes mellitus (T2DM) demonstrated that elevated hepatic concentrations of 17-OHP were a feature of the disease.[6] Furthermore, univariate regression analysis in this cohort revealed significant positive correlations between plasma 17-OHP levels and key markers of insulin resistance.[6] Exogenous administration of a 17-OHP analog, 17-α hydroxyprogesterone caproate, has been shown to increase blood glucose levels and reduce insulin tolerance in animal models.[6] This aligns with findings from meta-analyses indicating that pregnant women receiving 17-α hydroxyprogesterone caproate have a significantly increased risk of developing gestational diabetes mellitus (GDM).[6][7]

17-OHP and Dyslipidemia

The same study that linked 17-OHP to insulin resistance also found a positive correlation between plasma 17-OHP levels and plasma triglyceride (TG) levels, a key component of the dyslipidemia observed in metabolic syndrome.[6] This suggests a potential role for this steroid intermediate in modulating lipid metabolism.

The Role of Obesity

The relationship between 17-OHP and obesity, a cornerstone of metabolic syndrome, appears to be complex. While some studies show a positive association between 17-OHP and markers of metabolic dysfunction, other research in non-diabetic obese men found that adiposity was associated with decreased serum 17-OHP levels.[8] This suggests that the nature of the relationship may be context-dependent, potentially influenced by factors such as sex, insulin sensitivity status, and the specific fat depots involved. It has been postulated that obesity may disrupt the hypothalamic-pituitary-gonadal and hypothalamic-pituitary-adrenal axes, leading to reduced 17-OHP synthesis.[9]

Quantitative Data Summary

To facilitate a clear understanding of the existing evidence, the following tables summarize the key quantitative findings from the literature regarding 17-OHP and its association with metabolic parameters.

| Parameter | Population | Finding | Source |

| 17-OHP Levels | Patients with T2DM vs. Normal Controls | Significantly higher plasma 17-OHP levels in T2DM patients. | [6] |

| Correlation with Insulin Resistance | Patients with T2DM | Positive correlation between plasma 17-OHP and fasting plasma insulin & HOMA-IR. | [6] |

| Correlation with Dyslipidemia | Patients with T2DM | Positive correlation between plasma 17-OHP and plasma triglyceride levels. | [6] |

| Correlation with Blood Pressure | Patients with T2DM | Positive correlation between plasma 17-OHP and systolic blood pressure. | [6] |

| Risk of Gestational Diabetes | Pregnant women treated with 17α-hydroxyprogesterone caproate vs. controls | 77% increased risk of GDM in the treated group (RR 1.77, 95% CI 1.22–2.55). | [7] |

| Correlation with Adiposity | Non-diabetic obese men (18-49 years) | Significant negative correlation between serum 17-OHP and weight, body fat, BMI, waist circumference, visceral fat rating, insulin, and HOMA-IR. | [8] |

Table 1: Summary of Quantitative Data Linking 17-Hydroxyprogesterone to Metabolic Syndrome Components.

| Population | Urinary this compound Levels (mg/24 hours) | Source |

| Normal Adult Females (≥16 years) | 0 - 1.4 | [3] |

| Normal Adult Males (≥16 years) | 0.2 - 2.0 | [3] |

| Patients with Congenital Adrenal Hyperplasia | 2.5 - 70 | [10] (converted from µg) |

Table 2: Reference Ranges for Urinary this compound Excretion.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological and experimental frameworks is crucial for advancing research in this area.

Steroidogenesis Pathway

The following diagram illustrates the position of 17-OHP and its metabolite this compound within the adrenal steroidogenesis pathway. The accumulation of 17-OHP, due to either enzymatic deficiencies (as in CAH) or potential metabolic dysregulation, shunts it towards this compound formation.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 5-Pregnanetriol | Rupa Health [rupahealth.com]

- 5. Role of a Disordered Steroid Metabolome in the Elucidation of Sterol and Steroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obesity-induced excess of 17-hydroxyprogesterone promotes hyperglycemia through activation of glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17α-Hydroxyprogesterone Caproate and the Risk of Glucose Intolerance in Pregnancy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adiposity is Associated with Decreased Serum 17-Hydroxyprogesterone Levels in Non-Diabetic Obese Men Aged 18–49: A Cross-Sectional Study [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pregnanetriolone, a normal steroid metabolite: its excretion by normal, Cushing's syndrome and congenital adrenal hyperplasia subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Pregnanetriol Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the history of pregnanetriol research, from its initial discovery to its establishment as a critical biomarker in clinical endocrinology. It details the evolution of analytical methodologies, presents quantitative data, and illustrates the key metabolic pathways, offering a comprehensive resource for professionals in the field.

Chapter 1: Discovery and Early Significance

The story of this compound begins in 1937 when Butler and Marrian isolated large quantities of this previously unknown steroid from the urine of a patient with adrenogenital syndrome.[1] This discovery was a landmark moment, introducing the concept of using altered metabolite excretion as a tool to understand steroid biosynthesis, even before the primary glucocorticoids like cortisol were fully identified.[1]

It wasn't until 1955 that Eberlein and Bongiovanni re-identified this compound as the major urinary metabolite in what is now known as congenital adrenal hyperplasia (CAH) and linked its presence to cortisol deficiency.[1] They deduced that this compound was a metabolite of 17-hydroxyprogesterone (17-OHP) and correctly proposed that a deficiency in the 21-hydroxylase enzyme was the underlying cause.[1] This pivotal work established this compound as a key diagnostic marker.

Chapter 2: The Metabolic Pathway and Clinical Relevance

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of progesterone.[2] Its formation is intrinsically linked to the adrenal steroidogenesis pathway, which converts cholesterol into essential hormones like cortisol and aldosterone.[3][4]

A critical enzyme in this pathway is 21-hydroxylase (cytochrome P450c21), encoded by the CYP21A2 gene.[4][5] This enzyme is responsible for converting 17-OHP to 11-deoxycortisol (a cortisol precursor) and progesterone to 11-deoxycorticosterone (an aldosterone precursor).[5][6]

In cases of 21-hydroxylase deficiency, the most common cause of CAH (accounting for over 90-95% of cases), the pathway to cortisol and aldosterone is blocked.[3][7] This blockage leads to two primary consequences:

-

Hormone Deficiency: Reduced or absent production of cortisol and, in severe cases, aldosterone.[8] The lack of aldosterone can lead to a life-threatening "salt-wasting" crisis in newborns, characterized by dehydration, hyponatremia, and hyperkalemia.[8]

-

Precursor Accumulation: The upstream precursor, 17-OHP, accumulates significantly.[8] The body shunts this excess 17-OHP into an alternative metabolic route, the androgen pathway, leading to its conversion into androgens and its metabolism into this compound, which is then excreted in the urine.[3][8]

This metabolic disruption makes urinary this compound a direct and reliable indicator of a 21-hydroxylase block.[9] Elevated levels are the hallmark of classic CAH and are used to both diagnose the condition and monitor the efficacy of cortisol replacement therapy.[2] Conversely, low levels of this compound may be indicative of adrenal insufficiency.[3][6]

Chapter 3: Evolution of Analytical Methodologies

The methods for measuring this compound have evolved significantly, moving from complex, low-specificity techniques to highly sensitive and specific automated assays.

Early Colorimetric and Chromatographic Methods

Initial methods for this compound estimation involved several laborious steps. A common approach in the mid-20th century was:

-

Enzymatic Hydrolysis: Urine was treated with β-glucuronidase to cleave the glucuronide conjugates from the steroids.[10]

-

Extraction: The freed steroids were extracted from the urine using an organic solvent.

-

Chromatography: The extract was passed through an alumina column to separate this compound from other interfering compounds.[10]

-

Colorimetric Reaction: The purified this compound was then quantified by reacting it with concentrated sulfuric acid to produce a colored product, which could be measured with a spectrophotometer.[11]

Another technique involved the oxidation of this compound to aetiocholanolone, which was then measured using the Zimmermann reaction.[12] These early methods, while groundbreaking, were time-consuming and lacked the specificity of modern techniques.

Gas Chromatography (GC)

The introduction of Gas Chromatography (GC) in the 1960s and 1970s represented a major leap forward in steroid analysis.[13][14] GC offered significantly better separation and quantification of individual steroids. By the 1970s, GC-based methods became routine for the simultaneous assay of urinary 17-ketosteroids, pregnanediol, and this compound.[13]

Generalized Experimental Protocol for Gas Chromatography (GC) of Urinary this compound (circa 1970s-1980s)

This protocol is a composite of typical procedures from the era.[15][16]

-

Sample Preparation: A 24-hour urine collection is performed. An internal standard (e.g., a structurally similar but non-endogenous steroid) is added to an aliquot of the urine.[15]

-

Enzymatic Hydrolysis: The pH of the urine is adjusted, and a solution containing β-glucuronidase/aryl sulfatase is added. The mixture is incubated overnight at approximately 37°C to hydrolyze the steroid conjugates.[13]

-

Extraction: The hydrolyzed steroids are extracted from the urine using a solvent like diethyl ether or dichloromethane. The aqueous layer is discarded.

-

Washing/Purification: The organic extract is washed with a mild alkaline solution (e.g., sodium hydroxide) and then with water to remove acidic and water-soluble impurities. The solvent is then evaporated to dryness.

-

Derivatization: To make the steroids volatile for GC analysis, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[15] This is achieved by adding a derivatizing agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) and heating the sample.

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The oven temperature is programmed to increase gradually, allowing for the separation of different steroids based on their boiling points and interaction with the column's stationary phase.

-

Detection and Quantification: As the separated compounds elute from the column, they are detected (commonly by a Flame Ionization Detector or a Mass Spectrometer). The area under the peak for this compound is compared to the area of the internal standard's peak to calculate its concentration.[15]

The Gold Standard: Mass Spectrometry (MS)

Today, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the reference methods for steroid profiling.[16][17] These techniques offer unparalleled sensitivity and specificity, allowing for the accurate measurement of a wide panel of steroid metabolites simultaneously and reducing the issue of false positives seen in less specific assays.[16]

Chapter 4: Quantitative Data

The measurement of urinary this compound is crucial for distinguishing between healthy individuals and those with CAH. While reference ranges vary by laboratory and methodology, historical data provides a clear picture of the differences.

Table 1: Age- and Sex-Specific Reference Ranges for 24-Hour Urinary this compound

| Age Group | Sex | Normal Range (mg/24 hours) |

| 0 to 5 years | Female & Male | < 0.1[2] |

| 6 to 9 years | Female & Male | < 0.3[2] |

| 10 to 15 years | Female | 0.1 to 0.6[2] |

| 10 to 15 years | Male | 0.2 to 0.6[2] |

| 16+ years | Female | 0 to 1.4[2] |

| 16+ years | Male | 0.2 to 2.0[2] |

| Normal Adrenocortical Function (General) | Both | 0.13 to 1.0[3] |

Note: These values are for reference. In patients with untreated 21-hydroxylase deficiency, urinary this compound levels are markedly elevated, often many times the upper limit of the normal range.

Conclusion

The journey of this compound from a curious urinary metabolite to a cornerstone of endocrine diagnostics is a testament to decades of progress in analytical chemistry and clinical research. Its measurement remains indispensable for the diagnosis and management of congenital adrenal hyperplasia, a role that was secured through the pioneering work of early steroid biochemists and continues to be refined by modern mass spectrometry. This historical perspective underscores the critical interplay between technological advancement and the elucidation of complex biological pathways.

References

- 1. Role of a Disordered Steroid Metabolome in the Elucidation of Sterol and Steroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. 21-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 6. 5-Pregnanetriol | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Urinary excretion of this compound and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. [PDF] Studies on the estimation of urinary this compound during pregnancy and childhood. | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Routine gas-liquid chromatographic method for simultaneous assay of major urinary 17-ketosteroids, and pregnanediol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas chromatographic estimation of urinary this compound, pregnanetriolone and pregnanetetrol in congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved method for the measurement of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry for pregnanetriol quantification

An Application Note and Protocol for the Quantification of Pregnanetriol using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive steroid metabolite of 17α-hydroxyprogesterone (17-OHP).[1][2] Its quantification in biological fluids, primarily urine, is a critical biomarker for the diagnosis and management of certain endocrine disorders.[1] Elevated levels of this compound are strongly associated with Congenital Adrenal Hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands.[3][4] Specifically, a deficiency in the 21-hydroxylase enzyme leads to an accumulation of 17-OHP, which is then shunted into an alternative metabolic pathway, resulting in increased production and excretion of this compound.[1][3] Therefore, accurate measurement of this compound is essential for diagnosing CAH and monitoring the efficacy of cortisol replacement therapy.[2]

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for steroid profiling, offering high sensitivity and specificity.[5][6] Due to the complexity of steroid structures and the presence of isomers, the chromatographic separation provided by GC coupled with the definitive identification by MS makes it a preferred method for resolving complex diagnostic profiles.[5][6] This application note provides a detailed protocol for the quantification of this compound in urine using GC-MS, intended for researchers, scientists, and professionals in drug development.

Metabolic Pathway of this compound

This compound is a downstream metabolite in the steroidogenesis pathway. Its production is significantly increased when the normal synthesis of cortisol is impaired due to enzyme deficiencies. The most common cause is a deficiency of 21-hydroxylase.[4] This enzyme is responsible for converting 17-OHP to 11-deoxycortisol, a precursor to cortisol.[3] When 21-hydroxylase is deficient, 17-OHP accumulates and is subsequently metabolized to this compound, which is then excreted in the urine.[1][6]

Experimental Protocol: GC-MS Quantification of Urinary this compound

This protocol details a method for the analysis of urinary steroid metabolites, including this compound, adapted from validated steroidomics procedures.[5][7] The method involves enzymatic hydrolysis of steroid conjugates, solid-phase extraction (SPE) for sample clean-up, and dual derivatization to ensure volatility for GC-MS analysis.

Reagents and Materials

-

This compound standard

-

Internal Standard (e.g., Stigmasterol)

-

β-Glucuronidase/Arylsulfatase from Helix pomatia

-

Acetate Buffer (pH 5.2)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Methanol, n-Hexane, Dichloromethane (HPLC grade)

-

Pyridine

-

Derivatization Reagents:

-

Glass test tubes and autosampler vials

Sample Preparation

-

Sample Collection: Collect a 24-hour urine sample. Store at -20°C or -80°C until analysis.[5]

-

Enzymatic Hydrolysis:

-

Thaw urine samples, vortex, and centrifuge to remove particulates.[5][7]

-

To 5 mL of urine, add the internal standard.

-

Add 5 mL of acetate buffer and 200 µL of β-glucuronidase/sulfatase solution.[5]

-

Incubate the mixture for 3 hours at 55°C in a water bath to cleave glucuronide and sulfate conjugates.[5]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the free steroids with methanol or dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Derivatization: A two-step derivatization process is employed to enhance the volatility and thermal stability of this compound.[5][7]

-

Step 1: Methoximation: Add 100 µL of MOX solution in pyridine to the dried extract. Incubate for 1 hour at 80°C to protect keto groups.[5]

-

Step 2: Silylation: Add 100 µL of a silylating reagent mixture (e.g., BSA+TMCS+TMSI). Incubate for 4 hours at 100°C. This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups.[5][7]

-

-

Final Preparation: After cooling, the derivatized sample can be reconstituted in a suitable solvent like hexane for injection into the GC-MS.[8]

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis, such as a low-bleed 100% dimethylpolysiloxane phase (e.g., Rxi-1ms).[9]

-

Column Example: 1.5% SE 30 on Gaschrom P (1.5 m x 4 mm i.d.).[10]

-

Injector Temperature: 250-300°C.[9]

-

Oven Program: Start at a suitable temperature (e.g., 180°C), ramp up to ~300°C to elute the high molecular weight steroids. A typical column temperature for this compound analysis is around 228°C.[9][10]

-

Carrier Gas: Helium or Nitrogen.[10]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be either full scan to identify a range of metabolites or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantifying known targets like this compound.[6]

-

Calibration and Quantification

-

Prepare a series of calibration standards of this compound at different concentrations.

-

Process the standards using the same extraction and derivatization procedure as the unknown samples.[7]

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

-

Quantify this compound in the urine samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The entire process from sample receipt to final data analysis can be visualized as a sequential workflow. Each step is critical for achieving accurate and reproducible results.

Data Presentation

Quantitative data from GC-MS analysis is used to determine if this compound levels are within the normal range or elevated, indicating a potential metabolic disorder.

Table 1: Normal Urinary this compound Reference Ranges

This table summarizes typical 24-hour urinary excretion values for healthy individuals, which can vary by age and sex.

| Age Group | Females (mg/24 hours) | Males (mg/24 hours) |

| 0 to 5 years | < 0.1 | < 0.1 |

| 6 to 9 years | < 0.3 | < 0.3 |

| 10 to 15 years | 0.1 to 0.6 | 0.2 to 0.6 |

| 16 years and older | 0 to 1.4 | 0.2 to 2.0 |

| Data sourced from Wikipedia.[2] |

Table 2: this compound Levels in Congenital Adrenal Hyperplasia (CAH)

Patients with untreated CAH due to 21-hydroxylase deficiency show markedly elevated levels of this compound.

| Patient Group | Matrix | This compound Concentration |

| Untreated CAH Patients (after 10th day of life) | Plasma | 80 - 550 µ g/100 ml |

| Unaffected Subjects | Plasma | < 5 µ g/100 ml |

| Data from a study on plasma this compound.[11] |

Table 3: Method Performance and Recovery

Method validation is crucial for ensuring the reliability of quantitative results. Recovery studies are performed by spiking known amounts of the analyte into a sample matrix.

| Analyte | Mean Recovery (%) |

| This compound | 89% (range: 87-93%) |

| Pregnanetriolone | 89% (range: 86-92%) |

| Pregnanetetrol | 87% (range: 85-92%) |

| Recovery data from a gas chromatographic estimation method.[10] |

Conclusion

The GC-MS method detailed in this document provides a selective and sensitive approach for the quantification of urinary this compound. The protocol, involving enzymatic hydrolysis, solid-phase extraction, and chemical derivatization, is a robust procedure for preparing samples for analysis.[5][7] Accurate measurement of this compound is fundamental for the diagnosis and therapeutic monitoring of congenital adrenal hyperplasia.[1][4] The data and protocols presented here serve as a comprehensive guide for clinical and research laboratories aiming to implement reliable steroid profiling.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 5-Pregnanetriol | Rupa Health [rupahealth.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

Application Note: Quantitative Analysis of Pregnanetriol in Human Urine by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of pregnanetriol in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for the accurate measurement of this compound. The method has been validated to demonstrate high sensitivity, precision, and accuracy, making it suitable for clinical research and diagnostic applications.

Introduction

This compound (5β-pregnane-3α,17α,20α-triol) is a key metabolite of 17-hydroxyprogesterone and serves as an important biomarker for monitoring certain endocrine disorders, particularly congenital adrenal hyperplasia (CAH). Accurate and reliable quantification of this compound in urine is crucial for the diagnosis and management of such conditions. This application note presents a detailed LC-MS/MS method that offers superior selectivity and sensitivity compared to traditional immunoassay techniques.

Principle of the Method

Urine samples are first subjected to enzymatic hydrolysis to deconjugate glucuronide and sulfate metabolites of this compound. The deconjugated steroids are then extracted and concentrated using solid-phase extraction (SPE). The resulting extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for selective and sensitive detection of this compound and its isotopically labeled internal standard.

Metabolic Pathway of this compound

This compound is formed from cholesterol through a series of enzymatic reactions in the adrenal glands. The pathway is illustrated in the diagram below. Deficiencies in enzymes such as 21-hydroxylase can lead to an accumulation of 17-hydroxyprogesterone, which is then increasingly metabolized to this compound.

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Protocols

Materials and Reagents

-

This compound certified reference material

-

This compound-d5 (or other suitable isotopic-labeled internal standard)

-

β-Glucuronidase from Helix pomatia

-

Ammonium acetate buffer (0.2 M, pH 4.9)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

Sample Preparation Protocol

-

Sample Thawing and Spiking:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds.

-

To 150 µL of urine sample, add 10 µL of internal standard working solution (e.g., this compound-d5 at 500 ng/mL).

-

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[1]

-

Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 700 µL of ultrapure water to remove polar interferences.[1]

-

Elution: Elute the analytes with 2 x 300 µL of methanol into a clean collection tube.[1]

-

-

Evaporation and Reconstitution:

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry (MS):

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 319.2 | 283.2 | 100 | 15 |

| 319.2 | 265.2 | 100 | 25 | |

| This compound-d5 | 324.2 | 288.2 | 100 | 15 |

(Note: MRM transitions are estimated based on the structure of this compound and typical fragmentation patterns of steroids. These should be optimized for the specific instrument used.)

Method Validation Data

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. All validation results met the acceptance criteria.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | Low | 5 | < 10% | < 15% | 90 - 110% |

| Medium | 50 | < 10% | < 15% | 90 - 110% | |

| High | 500 | < 10% | < 15% | 90 - 110% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 95 - 105% | 98 - 102% |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.5 | 1.0 |

Data Analysis and Quantification

Data was acquired and processed using the instrument's software. Peaks for this compound and the internal standard were integrated, and the peak area ratio was calculated. A calibration curve was constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of this compound in the unknown samples was determined from the calibration curve using a weighted (1/x) linear regression.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human urine. The detailed protocol for sample preparation and analysis, along with the comprehensive validation data, demonstrates the suitability of this method for clinical research and routine diagnostic applications in the field of endocrinology.

References

Application Note and Protocol: Solid-Phase Extraction of Pregnanetriol from Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a metabolite of 17α-hydroxyprogesterone and serves as a crucial biomarker in the diagnosis and monitoring of congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis. Accurate quantification of this compound in serum is essential for clinical research and drug development. Solid-phase extraction (SPE) is a robust and selective method for the cleanup and concentration of analytes from complex biological matrices like serum prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of this compound from human serum using a reversed-phase C18 sorbent. The methodology is designed to deliver high, reproducible recoveries while minimizing matrix effects, ensuring reliable and accurate quantification.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase extraction of steroids from serum using C18 cartridges. While specific data for this compound is limited, these values for similar steroid hormones provide an expected performance benchmark for the described protocol.

Table 1: Recovery Rates of Steroids from Serum using C18 SPE

| Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cortisol | 95.2 | 4.8 |

| Cortisone | 92.8 | 5.1 |

| Testosterone | 91.5 | 6.2 |

| Progesterone | 94.3 | 5.5 |

| 17-OH Progesterone | 93.7 | 5.9 |

| Expected this compound | ~90-95 | <10 |

Data are compiled from various studies on steroid analysis from serum and represent typical performance of C18 SPE.

Table 2: Method Performance Characteristics for Steroid Analysis post-SPE

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Intra-Assay Precision (%CV) | < 10% |

| Inter-Assay Precision (%CV) | < 15% |

| Linearity (r²) | > 0.99 |

These values are representative of LC-MS/MS-based steroid assays following SPE and indicate the expected performance of the method described herein.

Experimental Protocol

This protocol is optimized for the extraction of this compound from a 500 µL serum sample using a C18 SPE cartridge.

Materials and Reagents:

-

Human serum samples

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d5)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

C18 SPE cartridges (e.g., 100 mg, 3 mL)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Experimental Workflow Diagram:

Caption: Workflow for the solid-phase extraction of this compound from serum.

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

To a 1.5 mL microcentrifuge tube, add 500 µL of serum.

-

Spike the sample with an appropriate amount of isotopically labeled internal standard.

-

Add 1.0 mL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on a vacuum manifold.

-

Condition the cartridges by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the sorbent to dry out between steps.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 3 mL of 10% methanol in deionized water to remove polar interferences.

-

Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

-

-

Elution:

-

Place collection tubes in the manifold.

-

Elute the this compound from the cartridge with 3 mL of ethyl acetate or methanol. The choice of elution solvent may be optimized for specific LC-MS/MS systems and to minimize co-elution of interfering substances.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Signaling Pathway Context

This compound is a key metabolite in the steroidogenesis pathway. Its synthesis is dependent on the activity of several enzymes, and its accumulation is a hallmark of 21-hydroxylase deficiency.

Caption: Simplified steroidogenesis pathway highlighting the position of this compound.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation of this compound from human serum. This procedure is suitable for researchers and professionals requiring accurate and reproducible quantification of this important steroid biomarker. The use of a C18 sorbent ensures effective cleanup and concentration, making it compatible with sensitive downstream analytical techniques such as LC-MS/MS. Proper validation of the method in the end-user's laboratory is recommended to ensure optimal performance.

Application Notes: Pregnanetriol Measurement in Clinical Diagnostics

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is an inactive steroid metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its measurement, typically in urine, is a valuable tool in clinical diagnostics, primarily for the investigation and management of disorders related to adrenal steroid biosynthesis.[1][2] Because this compound is a downstream metabolite of 17-OHP, its levels reflect the activity of enzymes involved in the cortisol synthesis pathway.[1]

Clinical Significance

The primary clinical application of this compound measurement is in the diagnosis and therapeutic monitoring of Congenital Adrenal Hyperplasia (CAH) , particularly the most common form, 21-hydroxylase deficiency .[1][2][3][4]

-

Congenital Adrenal Hyperplasia (CAH): CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal steroidogenesis pathway.[3] Deficiency of the 21-hydroxylase enzyme accounts for over 90% of CAH cases.[2][3] This enzymatic block prevents the efficient conversion of 17-OHP to 11-deoxycortisol, a precursor to cortisol. The resulting accumulation of 17-OHP leads to its increased metabolism to this compound, causing significantly elevated levels of this compound in urine.[1][3] Therefore, high urinary this compound is a hallmark of 21-hydroxylase deficiency.[3] In monitoring treatment with cortisol replacement, elevated this compound levels can indicate an insufficient dosage.[5]

-

Adrenal Insufficiency: Conversely, low levels of this compound may be indicative of adrenal insufficiency, where the adrenal glands do not produce sufficient steroid hormones.[1][2] In this condition, the production of 17-OHP and its downstream metabolites is diminished.[2]

-

Progesterone Supplementation: this compound levels may also be elevated in individuals receiving excessive supplementation with progesterone, as this compound is a downstream metabolite.[1][2][6]

-

Differential Diagnosis: While highly characteristic of 21-hydroxylase deficiency, this compound measurement can also aid in the differential diagnosis of other forms of CAH, such as 3β-hydroxysteroid dehydrogenase deficiency. In this case, the ratio of Δ⁵-pregnenetriol to this compound is used for differentiation.[7]

Data Presentation

Quantitative measurement of this compound is crucial for diagnosis and management. Reference and therapeutic ranges can vary by age, sex, and analytical method.

Table 1: Normal Urinary this compound Reference Ranges

| Age Group | Female Range (mg/24 hours) | Male Range (mg/24 hours) |

| 0 to 5 years | < 0.1 | < 0.1 |

| 6 to 9 years | < 0.3 | < 0.3 |

| 10 to 15 years | 0.1 to 0.6 | 0.2 to 0.6 |

| 16 years and older | 0 to 1.4 | 0.2 to 2.0 |

Data sourced from Wikipedia[5]. An optimal range of 0.6 - 2.5 micromol/24 hr has also been reported.[6][8]

Table 2: Therapeutic Monitoring Ranges for 21-Hydroxylase Deficiency

| Sample Type | Index | Optimal Range | Clinical Context |

| First Morning Urine | This compound (PT) | 2.2–3.3 mg/gCr | Proposed optimal range for monitoring treatment based on auxological data.[9][10] |

| 24-hour Urine | This compound (PT) | 1.2–2.1 mg/m²/day | Index of optimal control in prepubertal patients with CYP21A2 deficiency.[11] |

Signaling Pathways and Workflows

Visualizing the metabolic pathway and the experimental process is key to understanding the role of this compound measurement.

Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.

Caption: Workflow for urinary this compound analysis by GC-MS.

Experimental Protocols

Gas chromatography-mass spectrometry (GC-MS) is a reference method for comprehensive steroid profiling, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for high-throughput clinical analysis.[12][13]

Protocol 1: Measurement of Urinary this compound by GC-MS

This protocol provides a general methodology for the quantification of this compound in a 24-hour urine sample.

1. Principle Urinary this compound is predominantly excreted as a glucuronide conjugate. The protocol involves enzymatic hydrolysis to release the free steroid, followed by solid-phase extraction (SPE) for purification. The extracted steroid is then chemically derivatized to increase its volatility and thermal stability for analysis by GC-MS.[12][14] Quantification is achieved by comparing the analyte response to that of an internal standard and a calibration curve.

2. Sample Collection and Storage

-

Collect a 24-hour urine sample in a container without preservatives.

-

Measure and record the total volume.

-

Store an aliquot at -20°C until analysis.

3. Reagents and Materials

-

This compound certified reference standard

-

Internal Standard (IS), e.g., Stigmasterol

-

β-glucuronidase from Helix pomatia

-

Phosphate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, HPLC grade

-

Derivatization agents: Methoxylamine hydrochloride (MOX) in pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA with TMCS).[15]

-

Ethyl acetate, HPLC grade

4. Sample Preparation

-

Internal Standard Addition: To 2 mL of urine, add the internal standard.

-

Hydrolysis: Add 1 mL of phosphate buffer (pH 5.0) and 50 µL of β-glucuronidase solution. Vortex and incubate overnight (16 hours) at 55°C to deconjugate the steroids.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elute the steroids with 5 mL of methanol or ethyl acetate.

-

-